molecular formula C8H13ClN2 B2871364 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole CAS No. 1429249-89-7

3-tert-butyl-5-chloro-1-methyl-1H-pyrazole

Cat. No.: B2871364
CAS No.: 1429249-89-7
M. Wt: 172.66
InChI Key: YGHNLLOTNNKBJT-UHFFFAOYSA-N
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Description

3-tert-butyl-5-chloro-1-methyl-1H-pyrazole: is a heterocyclic organic compound with a pyrazole ring structure. This compound is characterized by the presence of a tert-butyl group at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 1-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl hydrazine with 3-chloro-2-butanone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Heck reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Researchers investigate its role in targeting specific enzymes or receptors, which could lead to the development of new drugs for various diseases .

Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its ability to modify biological activity makes it a valuable component in the formulation of crop protection agents .

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

    3-tert-butyl-5-chloro-1H-pyrazole: Lacks the methyl group at the 1-position.

    3-tert-butyl-1-methyl-1H-pyrazole: Lacks the chlorine atom at the 5-position.

    5-chloro-1-methyl-1H-pyrazole: Lacks the tert-butyl group at the 3-position.

Uniqueness: 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the chlorine atom and methyl group contribute to its reactivity and potential biological activity .

Properties

IUPAC Name

3-tert-butyl-5-chloro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHNLLOTNNKBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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